2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl-substituted cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid typically involves multiple steps:
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Formation of the Cyclohexyl Ring: : The cyclohexyl ring with a trifluoromethyl group can be synthesized through a Friedel-Crafts alkylation reaction, where a trifluoromethyl-substituted benzene derivative is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
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Introduction of the Amino Group: : The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with the cyclohexyl ring. The tert-butoxycarbonyl (Boc) group is then added to protect the amino group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
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Formation of the Acetic Acid Moiety: : The acetic acid moiety is introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
Reduction: Reduction reactions can target the trifluoromethyl group or the carbonyl group in the acetic acid moiety, potentially leading to the formation of alcohols or alkanes.
Substitution: The amino group can participate in substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
Oxidation: Ketones or alcohols depending on the site of oxidation.
Reduction: Alcohols or alkanes depending on the site of reduction.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential as a building block in peptide synthesis, where the Boc-protected amino group can be selectively deprotected.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid depends on its specific application. In drug development, it may act by interacting with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The Boc group provides stability during synthesis and can be removed to reveal the active amine group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-(trifluoromethyl)cyclohexyl)acetic acid: Similar structure but lacks the Boc protection, making it more reactive.
2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid: Similar but without the trifluoromethyl group, affecting its lipophilicity and reactivity.
2-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic acid: Similar but with a phenyl ring instead of a cyclohexyl ring, altering its steric and electronic properties.
Uniqueness
The presence of both the Boc-protected amino group and the trifluoromethyl-substituted cyclohexyl ring makes 2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid unique. The Boc group provides stability during synthesis, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-5-4-6-9(7-8)14(15,16)17/h8-10H,4-7H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZOKDOMUMZFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC(C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2145574-11-2 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclohexyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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